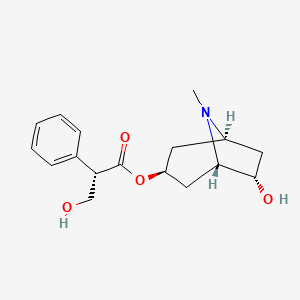

anisodamine

Descripción

The exact mass of the compound (6S)-6-Hydroxyhyoscyamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H23NO4 |

|---|---|

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1 |

Clave InChI |

WTQYWNWRJNXDEG-LEOABGAYSA-N |

SMILES isomérico |

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |

SMILES canónico |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Pictogramas |

Irritant |

Sinónimos |

6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |

Origen del producto |

United States |

Historical and Scientific Context of Anisodamine Research

Discovery and Early Pharmacological Characterization of Anisodamine (B1666042)

This compound is a tropane (B1204802) alkaloid naturally occurring in the plant Anisodus tanguticus (also known as Scopolia tangutica), a member of the Solanaceae family indigenous to China. nih.govwikipedia.orgresearchgate.net The discovery and subsequent investigation of this compound were pioneered by Chinese scientists. nih.gov Its isolation from this traditional Chinese medicinal herb was a significant event, stemming from an incident in the 1960s where the plant was mistaken for another herb, leading to adverse effects and prompting a detailed chemical investigation. rsc.org This led to the identification of this compound as an active principle. rsc.org The natural form of the compound is known as racethis compound or 654-1. frontiersin.orgresearchgate.net A synthetic racemic version, known as 654-2, was successfully produced in 1975, allowing for more widespread clinical use and research. frontiersin.orgresearchgate.netnih.gov

Early pharmacological studies quickly identified this compound as a non-specific cholinergic antagonist, similar to the well-known belladonna alkaloids atropine (B194438) and scopolamine (B1681570). nih.gov Its primary mechanism was characterized as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. researchgate.netlktlabs.com However, comparative studies revealed important distinctions. This compound was found to be less potent and less toxic than atropine. nih.govtaylorandfrancis.com Crucially, it displayed less central nervous system (CNS) toxicity than scopolamine, a difference attributed to its lower ability to cross the blood-brain barrier. nih.govnih.gov

Initial characterizations focused on its effects relevant to its anticholinergic properties, such as its ability to relieve smooth muscle spasms. researchgate.netmednexus.org Experimental studies demonstrated its capacity to antagonize the effects of organophosphorus compounds, which cause excessive cholinergic stimulation. mednexus.org These early findings established this compound as a spasmolytic agent with a potentially better profile of effects than atropine, particularly regarding its milder impact on salivary glands, pupils, and the central nervous system. mednexus.org The primary therapeutic application that emerged from this early research, beginning in China around 1965, was for the treatment of septic shock. nih.govresearchgate.net This use was predicated on the belief that its primary benefit was the improvement of blood flow in the microcirculation. nih.govnih.gov

Table 1: Early Pharmacological Profile of this compound

| Property | Description | Comparative Notes |

|---|---|---|

| Drug Class | Tropane Alkaloid, Anticholinergic | Structurally related to atropine with an additional hydroxyl group. nih.gov |

| Mechanism | Non-specific Muscarinic Acetylcholine Receptor (mAChR) Antagonist | Similar to atropine and scopolamine. nih.gov |

| Potency | Less potent than atropine. nih.govtaylorandfrancis.com | Requires different dosing considerations compared to atropine. |

| Toxicity | Less toxic than atropine; less CNS toxicity than scopolamine. nih.gov | Considered to have a more favorable profile for certain conditions. |

| Primary Effect | Antispasmodic, improves microcirculation. researchgate.netmednexus.org | Initially used for septic shock based on vasodilation theory. nih.govnih.gov |

| Other Effects | Weak alpha-1 adrenergic antagonist. nih.gov | This may contribute to its vasodilating activity. nih.gov |

Evolution of this compound Research Paradigms and Orientations

The scientific understanding and research focus on this compound have evolved significantly since its initial characterization. The research paradigm has shifted from a relatively simple "one-target, one-drug" model focused on muscarinic receptor blockade to a more complex, multi-faceted understanding of its physiological effects. This evolution reflects broader trends in pharmacology, moving toward network pharmacology and systems biology to understand how a single compound can influence multiple biological pathways. frontiersin.orgresearchgate.net

The initial research paradigm was centered on this compound's role as an anticholinergic agent for improving microcirculation, primarily in the context of septic shock. nih.govnih.gov This was the dominant view from the 1960s, where its vasodilatory effects were considered the key therapeutic mechanism. nih.gov The next major shift occurred as researchers explored its utility in organophosphate poisoning. nih.govnih.gov This research orientation positioned this compound not just as a primary treatment but as a valuable adjunct to atropine, particularly for patients who did not respond well to high doses of atropine. lktlabs.comnih.gov

Over the past few decades, the research paradigm has expanded dramatically beyond simple receptor antagonism. A significant reorientation has been the investigation of this compound's anti-inflammatory properties. taylorandfrancis.com Studies began to reveal that its benefits in conditions like septic shock were not just due to improved blood flow but also to the modulation of the inflammatory response. frontiersin.org Research has shown it can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov A key hypothesis that emerged is that by blocking muscarinic receptors, this compound may indirectly enhance the "cholinergic anti-inflammatory pathway" by making more acetylcholine available to bind to α7 nicotinic acetylcholine receptors (α7nAChR), which play a role in suppressing inflammation. nih.govresearchgate.net

Furthermore, another research orientation has focused on its antioxidant and cell-protective effects. nih.gov Experimental evidence indicates that this compound can protect against cellular damage induced by free radicals and oxidative stress. nih.govnih.gov It has been shown to alleviate mitochondrial injury and activate protective cellular pathways like the Nrf2/ARE pathway, which enhances antioxidant capacity. nih.govnih.gov This has broadened its potential applications to conditions involving ischemia-reperfusion injury and radiation-induced lung injury. nih.govnih.gov

This evolution in understanding—from a simple vasodilator and antispasmodic to a multi-functional agent with anti-inflammatory, antioxidant, and immunomodulatory effects—has been supported by numerous preclinical studies and an increasing number of randomized controlled trials, particularly in the treatment of septic shock. nih.govtandfonline.comtandfonline.com The journey of this compound research from its roots in a traditional Chinese herb to a subject of modern multi-omics and network pharmacology investigation exemplifies the modernization of traditional medicine. nih.gov

Table 2: Evolution of this compound Research Focus

| Research Paradigm | Primary Mechanism of Action Investigated | Key Therapeutic Area of Focus | Time Period |

|---|---|---|---|

| Anticholinergic / Microcirculation | Muscarinic receptor antagonism, vasodilation. nih.govnih.gov | Septic Shock, Circulatory Disorders. nih.govresearchgate.net | 1960s - 1980s |

| Antidote Adjunct | Muscarinic receptor antagonism. nih.gov | Organophosphate Poisoning. nih.govnih.gov | 1990s - 2000s |

| Anti-inflammatory Agent | Modulation of cytokine release (TNF-α, IL-6), Cholinergic Anti-Inflammatory Pathway (α7nAChR). nih.govfrontiersin.org | Sepsis, Acute Lung Injury, Acute Kidney Injury. frontiersin.orgnih.gov | 2000s - Present |

| Antioxidant / Cytoprotective Agent | Free radical scavenging, activation of Nrf2/ARE pathway, anti-apoptosis. nih.govnih.gov | Ischemia-Reperfusion Injury, Radiation-Induced Injury. nih.govnih.gov | 2010s - Present |

| Network Pharmacology / Multi-target | Integrated immunometabolic reprogramming and microcirculatory optimization. nih.gov | Sepsis, Critical Illness. nih.gov | Late 2010s - Present |

Molecular and Cellular Pharmacodynamics of Anisodamine

Receptor-Level Pharmacodynamics of Anisodamine (B1666042)

This compound's effects at the molecular level are primarily dictated by its ability to bind to and modulate the function of various cell surface receptors. Its interactions are not limited to a single receptor type, exhibiting a profile that includes both cholinergic and adrenergic systems.

Cholinergic Receptor Antagonism and Selectivity Studies

This compound functions as a non-specific cholinergic antagonist, sharing a spectrum of pharmacological effects with other drugs in this class like atropine (B194438) and scopolamine (B1681570). researchgate.netnih.gov However, studies indicate that it is less potent and less toxic than atropine. researchgate.netnih.gov

This compound is established as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. researchgate.netfrontiersin.org It blocks M-cholinergic receptors, which contributes to effects like the relaxation of smooth muscle and improved microcirculation. researchgate.net Research on isolated canine saphenous veins demonstrated that this compound competitively inhibits both acetylcholine-induced contraction and dilatation. nih.gov In this experimental model, the affinity of this compound for prejunctional M2 and postjunctional M1 receptors was found to be comparable. nih.gov However, its affinity was significantly lower than that of atropine, being approximately 1/8th for prejunctional M2-receptors and 1/25th for postjunctional M1-receptors. nih.gov This non-selective antagonism of mAChRs is a cornerstone of its mechanism, preventing the non-specific parasympathetic side effects that would otherwise occur if acetylcholine levels were increased. researchgate.netresearchgate.net

This compound's interaction with nicotinic acetylcholine receptors (nAChRs) is primarily modulatory and indirect. nih.gov By blocking muscarinic receptors, this compound causes a redirection of endogenous acetylcholine to bind with α7 nicotinic acetylcholine receptors (α7nAChR). researchgate.netnih.govresearchgate.net This indirect activation of α7nAChR is crucial for its anti-inflammatory effects. nih.govnih.govnih.gov The binding of acetylcholine to α7nAChR on macrophages and other immune cells initiates an anti-inflammatory cascade. frontiersin.orgnih.gov This "cholinergic anti-inflammatory pathway" is linked to the inhibition of pro-inflammatory cytokine production. nih.govnih.gov Studies have shown that the anti-shock effects of this compound are significantly diminished in α7nAChR-deficient mice, highlighting the critical role of this receptor in its mechanism of action. nih.govnih.gov The combination of this compound with a cholinesterase inhibitor like neostigmine can enhance this effect by increasing the availability of acetylcholine, further promoting its binding to α7nAChR. researchgate.netfrontiersin.orgnih.gov

Alpha-Adrenergic Receptor Interactions and Vasodilatory Mechanisms

In addition to its cholinergic activity, this compound acts as a relatively weak alpha-1 (α1) adrenergic antagonist. researchgate.netnih.govwikipedia.org This α1-adrenoceptor blocking property is considered a key contributor to its vasodilating activity and its beneficial effects on microcirculation. nih.govnih.gov Studies on isolated canine blood vessels showed that higher concentrations of this compound antagonized the α1-adrenergic responses to norepinephrine (B1679862) and phenylephrine in the femoral artery. nih.gov The antagonism resulted in a shift in the concentration-response curves for these agonists. nih.gov In contrast, this compound did not significantly affect the responses of the saphenous vein to an alpha-2 adrenergic agonist. nih.gov Research comparing this compound to other agents demonstrated that its potency in blocking α1-adrenoceptors was less than prazosin and atropine but greater than scopolamine. nih.gov This action may help relieve vasospasm and improve blood flow. researchgate.net

Binding Kinetics and Receptor Affinity Characterization in Experimental Systems

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. For this compound, receptor affinity has been quantified in various experimental systems, often expressed as a pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

In studies on isolated canine veins, the affinity of this compound for pre- and postjunctional muscarinic receptors was found to be comparable, with pKB values of 7.78 and 7.86, respectively. nih.gov For its action on α1-adrenergic receptors in canine femoral artery, the pA2 value for this compound against norepinephrine was determined to be 4.81 ± 0.11, and against phenylephrine, it was 4.86 ± 0.20. nih.gov It's noted, however, that the antagonism at higher concentrations produced a Schild regression with a slope less than unity, suggesting a complex interaction that may not be purely competitive under those conditions. nih.gov

| Receptor Target | Experimental System | Affinity Value (pA2 / pKB) | Reference Compound | Affinity of Reference (pKB) |

|---|---|---|---|---|

| Prejunctional M2-Muscarinic | Isolated Canine Saphenous Vein | 7.78 | Atropine | 8.69 |

| Postjunctional M1-Muscarinic | Isolated Canine Saphenous Vein | 7.86 | Atropine | 9.25 |

| Alpha-1 Adrenergic (vs. Norepinephrine) | Isolated Canine Femoral Artery | 4.81 ± 0.11 | - | - |

| Alpha-1 Adrenergic (vs. Phenylephrine) | Isolated Canine Femoral Artery | 4.86 ± 0.20 | - | - |

Intracellular Signaling Pathways and this compound Modulation

The receptor-level interactions of this compound initiate a cascade of intracellular signaling events. The modulation of these pathways is central to its cellular pharmacodynamics, particularly its recognized anti-inflammatory properties.

A primary pathway influenced by this compound is the JAK2/STAT3 signaling pathway . nih.gov This pathway is activated downstream of the α7nAChR. frontiersin.orgnih.gov By indirectly promoting the binding of acetylcholine to α7nAChR, this compound triggers the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.orgnih.gov This signaling cascade is crucial for the anti-inflammatory effects observed with this compound, as it leads to a reduction in the expression and synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.org The importance of this pathway is underscored by findings that these protective effects against inflammation are highly dependent on JAK2-STAT3 signaling. frontiersin.org

Furthermore, the cholinergic anti-inflammatory pathway, indirectly activated by this compound, is also thought to act, at least in part, through the NF-κB pathway . nih.gov NF-κB is a key transcription factor that governs the expression of numerous inflammatory genes. By activating the α7nAChR-dependent pathway, this compound can lead to the inhibition of NF-κB activation, thereby suppressing the production of inflammatory mediators. nih.gov

Recent integrative network pharmacology and multi-omics studies have suggested even broader multi-target mechanisms. These computational and experimental approaches identified ELANE (Neutrophil elastase) and CCL5 (a chemokine) as core regulators potentially modulated by this compound. nih.gov Molecular simulations suggest that this compound may directly bind to and inhibit ELANE's enzymatic activity while also interacting with CCL5, indicating a potential role in modulating chemokine signaling and processes like NETosis. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound has been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov In human umbilical vein endothelial cells (HUVECs), this compound was observed to inhibit the lipopolysaccharide (LPS)-induced expression of tissue factor (TF), a key initiator of the coagulation cascade. nih.gov This inhibition occurred in a dose-dependent manner and was also confirmed at the level of specific TF mRNA expression. nih.gov Electrophoretic mobility shift assays (EMSA) revealed that this compound completely abolished the DNA binding activity of NF-κB in nuclear extracts from HUVECs treated with LPS, suggesting that its interference with the NF-κB pathway contributes to its ability to counteract endothelial cell activation. nih.gov

Further research has suggested that the anti-shock effects of this compound may be linked to its anti-inflammatory properties, which are mediated in part through the NF-κB pathway. nih.gov The NF-κB pathway is known to regulate the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov Studies in pancreatic acinar cells have also demonstrated that this compound can alleviate LPS-induced injury by targeting the NLRP3 inflammasome and the NF-κB signaling pathway. nih.gov Western blot and quantitative real-time polymerase chain reaction assays in these cells showed changes in the expression of key proteins in the NF-κB pathway, including p65 and inhibitor of kappa B alpha (IκBα). nih.gov

The regulation of the NF-κB pathway by this compound may also be linked to the cholinergic anti-inflammatory pathway. nih.gov By acting as a muscarinic receptor antagonist, this compound may indirectly lead to an increased activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which can in turn modulate the NF-κB pathway and inhibit the production of pro-inflammatory cytokines. nih.gov

Table 1: Effects of this compound on the NF-κB Pathway

| Cell Type | Stimulus | Key Finding | Method |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | This compound completely abolished LPS-induced NF-κB DNA binding activity. nih.gov | Electrophoretic Mobility Shift Assay (EMSA) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | This compound dose-dependently inhibited LPS-induced upregulation of Tissue Factor (TF). nih.gov | Clotting Assay, Northern Blotting |

| Pancreatic Acinar Cells | Lipopolysaccharide (LPS) | This compound pretreatment alleviated LPS-induced injury through the NF-κB signaling pathway. nih.gov | Western Blot, qRT-PCR |

| Rodent Models of Endotoxic Shock | Endotoxin | The beneficial effect of this compound was antagonized by an α7nAChR antagonist, suggesting involvement of the cholinergic anti-inflammatory pathway which can modulate NF-κB. nih.gov | In vivo studies |

Modulation of Cellular Oxidative Stress Pathways

This compound has demonstrated the ability to modulate cellular oxidative stress pathways, thereby protecting against cellular damage induced by reactive oxygen species (ROS). researchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body's antioxidant defenses to neutralize them. mdpi.comfrontiersin.org

In a study on radiation-induced lung injury, this compound was found to activate the Nrf2/ARE pathway. nih.gov This activation led to an increase in Nrf2 phosphorylation and the upregulation of antioxidant gene expression, which in turn enhanced the cellular antioxidant capacity and inhibited cellular senescence. nih.gov The protective effects of this compound against ROS production and cellular senescence were reversed when Nrf2 was inhibited, confirming the central role of this pathway in the antioxidant activity of this compound. nih.gov

Further evidence of this compound's antioxidant properties comes from studies on septic rats, where this compound hydrobromide was shown to increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and reduce plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net Research on brain microvascular endothelial cells subjected to hypoxic injury also revealed that this compound can inhibit oxidative stress, contributing to its protective effects. ajol.info

Table 2: this compound's Modulation of Oxidative Stress Markers

| Model System | Key Finding | Pathway/Marker |

|---|---|---|

| Mouse model of radiation-induced lung injury | This compound activated the Nrf2/ARE pathway, enhancing antioxidant capacity. nih.gov | Nrf2/ARE pathway |

| Septic rats | This compound hydrobromide raised SOD activity and reduced plasma MDA levels. researchgate.net | Superoxide Dismutase (SOD), Malondialdehyde (MDA) |

| Hypoxic rat brain microvascular endothelial cells | This compound protected against hypoxic injury by inhibiting oxidative stress. ajol.info | General Oxidative Stress |

Influence on Thromboxane Synthesis and Platelet Aggregation Signaling

This compound has been shown to be a potent inhibitor of platelet aggregation and thromboxane synthesis. nih.govumn.edu Thromboxane A2 (TXA2), primarily produced by activated platelets, is a prothrombotic agent that stimulates the activation of new platelets and promotes their aggregation. wikipedia.org

In studies using human platelets, this compound demonstrated a powerful inhibitory effect on platelet aggregation. nih.gov This inhibition of platelet aggregation is linked to the suppression of thromboxane synthesis. nih.govumn.edu The biochemical mechanism for this action is suggested to be the inhibition of either cyclo-oxygenase (COX) or thromboxane synthetase, key enzymes in the pathway that converts arachidonic acid to thromboxane. nih.govumn.edu

In a study involving patients with burn shock, treatment with this compound, a thromboxane synthesis inhibitor, led to a restoration of hemodynamic and rheological disturbances. nih.gov In the control group of this study, levels of TXA2 and the TXA2/Prostacyclin (PGI2) ratio were significantly increased, while platelet counts were decreased. nih.gov The this compound-treated group showed a normalization of these parameters, suggesting that the beneficial effects of this compound in this context are mediated by its ability to inhibit thromboxane synthesis and subsequently reduce platelet aggregation and its downstream effects. nih.gov

Table 3: Impact of this compound on Thromboxane and Platelet Function

| System Studied | Key Finding | Proposed Mechanism |

|---|---|---|

| Human Platelets | Powerful inhibitor of platelet aggregation. nih.govumn.edu | Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu |

| Human Platelets | Inhibited thromboxane synthesis. nih.govumn.edu | Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu |

| Burned Patients | Restored hemodynamic and rheological disturbances by inhibiting TXA2 synthesis. nih.gov | Inhibition of Thromboxane A2 (TXA2) synthesis. nih.gov |

Effects on Lysosomal Stability and Cathepsin Activity

Research suggests that this compound may exert some of its therapeutic effects through the stabilization of lysosomes and the inhibition of cathepsin activity. researchgate.net Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including cathepsins, which are involved in protein degradation. frontiersin.org The release of these enzymes from lysosomes into the cytoplasm can trigger cellular damage and death. plos.org

While direct studies detailing the specific molecular interactions of this compound with lysosomes and cathepsins are limited, its proposed mechanism of action in conditions like shock includes the stabilization of lysosomes and inhibition of cathepsins. researchgate.net This lysosomal stabilization would prevent the release of harmful enzymes and other contents into the cell's interior, thereby mitigating cellular injury.

Cellular Membrane Interactions of this compound

Disruption of Liposome (B1194612) and Cellular Membrane Structure

This compound has been demonstrated to interact with and disrupt the structure of liposomes, which can serve as a model for its effects on cellular membranes. researchgate.net Studies using differential scanning calorimetry (DSC), electron spin resonance spectroscopy (ESR), fluorescence polarization, and freeze-fracture electron microscopy have shown that this compound increases the fluidity of dipalmitoylphosphatidylcholine (DPPC) liposomes in a dose-dependent manner. nih.gov

Furthermore, freeze-fracture electron microscopy has revealed that this compound can induce the formation of lipidic particles in cardiolipin liposomes and hexagonal HII phase tubes in dioleoylphosphatidylcholine (DOPC) liposomes under specific pH conditions. nih.gov The formation of these non-lamellar structures indicates a significant disruption of the normal bilayer organization of the liposome membrane. nih.gov

Table 4: Effects of this compound on Liposome and Membrane Properties

| Membrane Model | Technique | Observed Effect |

|---|---|---|

| Dipalmitoylphosphatidylcholine (DPPC) liposomes | DSC, ESR, Fluorescence Polarization, Freeze-Fracture EM | Increased membrane fluidity. nih.gov |

| Cardiolipin liposomes | Freeze-Fracture EM | Induces formation of lipidic particles. nih.gov |

| Dioleoylphosphatidylcholine (DOPC) liposomes | Freeze-Fracture EM | Induces formation of hexagonal HII tubes. nih.gov |

Impact on Endothelial Cell Activation and Function

This compound has been shown to counteract the activation of endothelial cells, which plays a crucial role in inflammation and thrombosis. nih.govresearchgate.net In HUVECs, this compound was found to inhibit the LPS-induced expression of plasminogen activator inhibitor-1 and tissue factor, potentially through the NF-κB pathway. nih.gov

In a rabbit model of infusion phlebitis, this compound demonstrated significant protective effects on the vascular endothelium, reducing inflammatory cell infiltration, swelling of the endothelium, and perivascular hemorrhage. nih.gov This protective effect was associated with a significant reduction in the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule 1 (ICAM-1), both of which are involved in inflammatory processes and endothelial activation. nih.gov

Studies on brain microvascular endothelial cells have also shown that this compound can protect against hypoxic injury by increasing cell viability, survival, and proliferation, while inhibiting apoptosis. ajol.info This protection is thought to be mediated, at least in part, through the modulation of the PI3K/Akt signaling pathway. ajol.info

Anti-inflammatory and Immunomodulatory Cellular Mechanisms of this compound

This compound, a naturally occurring belladonna alkaloid, demonstrates significant anti-inflammatory and immunomodulatory properties through a variety of cellular and molecular mechanisms. Its effects are primarily centered on the modulation of immune cell activity, the regulation of inflammatory signaling pathways, and the activation of the body's intrinsic anti-inflammatory reflexes. Research has elucidated its role in controlling the expression of cytokines and chemokines, influencing the function of key immune cells like granulocytes and macrophages, and activating the cholinergic anti-inflammatory pathway.

Cytokine and Chemokine Expression Modulation in Cellular Models

This compound exerts potent anti-inflammatory effects by significantly modulating the expression of cytokines and chemokines, which are critical mediators of the inflammatory response. In various cellular models, this compound has been shown to suppress the production of key pro-inflammatory cytokines.

In a model of lipopolysaccharide (LPS)-induced pancreatic acinar cell injury, pretreatment with this compound attenuated the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-18. nih.gov Similarly, in rats with septic shock, this compound hydrobromide was found to reduce plasma levels of TNF-α and IL-6. researchgate.net Further studies in septic acute kidney injury models confirmed that this compound could significantly reduce serum levels of TNF-α, IL-6, and IL-1β. frontiersin.org

The mechanism behind this cytokine suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB pathway is a critical regulator for the synthesis of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov By inactivating this pathway, this compound effectively downregulates the inflammatory cascade at a transcriptional level. nih.gov

Beyond simply suppressing pro-inflammatory cytokines, this compound can also shift the balance of the immune response. In a murine model of allergic asthma, this compound was shown to restore the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. nih.gov It achieved this by downregulating the level of the Th2-associated cytokine IL-4 while upregulating the Th1-associated cytokine interferon-gamma (IFN-γ). nih.gov In models of acute lung injury, this compound not only decreased levels of the pro-inflammatory cytokine IL-6 but also increased levels of the anti-inflammatory cytokine IL-10. doi.org

| Cellular Model/Condition | Cytokine/Chemokine Affected | Effect of this compound | Associated Pathway |

|---|---|---|---|

| LPS-induced Pancreatic Acinar Cells | TNF-α, IL-1β, IL-18 | Decreased Release | NF-κB Inactivation nih.gov |

| Septic Shock in Rats | TNF-α, IL-6 | Decreased Plasma Levels researchgate.net | Not specified |

| Murine Allergic Asthma | IL-4 (Th2) | Downregulated nih.gov | Th1/Th2 Balance Restoration |

| Murine Allergic Asthma | IFN-γ (Th1) | Upregulated nih.gov | Th1/Th2 Balance Restoration |

| LPS-induced Acute Lung Injury | IL-6 | Decreased Levels doi.org | Macrophage Polarization |

| LPS-induced Acute Lung Injury | IL-10 | Increased Levels doi.org | Macrophage Polarization |

Impact on Granulocyte and Macrophage Activity

The immunomodulatory effects of this compound extend to its influence on the activity of key innate immune cells, particularly granulocytes (such as neutrophils) and macrophages. Early research demonstrated that the efficacy of this compound in bacteremic shock was mediated in part by its ability to inhibit granulocyte aggregation. nih.gov In more recent studies on acute lung injury, this compound was found to significantly reduce myeloperoxidase (MPO) activity, a key enzyme in neutrophils and a marker of their infiltration into tissue. doi.org

This compound has a profound impact on macrophage polarization, the process by which macrophages adopt distinct functional phenotypes. It has been shown to suppress the classically activated (M1) macrophage phenotype, which is pro-inflammatory, while promoting the alternatively activated (M2) phenotype, which is associated with anti-inflammatory responses and tissue repair. doi.org

In a study using bone marrow-derived macrophages (BMDMs), this compound inhibited LPS-induced M1 polarization, evidenced by decreased expression of M1 markers like inducible nitric oxide synthase (iNOS), IL-12, and IL-6. doi.org Conversely, it promoted M2 polarization, marked by increased levels of M2 markers such as IL-10, Arginase-1 (ARG1), and CD206. doi.org This modulation of macrophage phenotype is a critical mechanism for its ability to resolve inflammation. The underlying molecular mechanism for this effect involves the regulation of interferon regulatory factor 4 (IRF4), a key transcription factor in macrophage polarization. This compound was found to inhibit G9a-mediated methylation and subsequent suppression of IRF4 expression. doi.org

| Immune Cell Type | Activity/Process Affected | Effect of this compound | Key Findings/Mechanisms |

|---|---|---|---|

| Granulocytes (Neutrophils) | Aggregation | Inhibition nih.gov | Contributes to efficacy in bacteremic shock. |

| Granulocytes (Neutrophils) | Tissue Infiltration (MPO activity) | Reduction doi.org | Observed in acute lung injury models. |

| Macrophages | M1 Polarization (Pro-inflammatory) | Inhibition doi.org | Decreased expression of iNOS, IL-12, IL-6. |

| Macrophages | M2 Polarization (Anti-inflammatory) | Promotion doi.org | Increased expression of IL-10, ARG1, CD206. |

| Macrophages | Cytokine Production | Inhibition of pro-inflammatory cytokines nih.govfrontiersin.org | Mediated via the cholinergic anti-inflammatory pathway. |

Cholinergic Anti-Inflammatory Pathway Activation

A primary mechanism for the systemic anti-inflammatory effects of this compound is its ability to indirectly activate the cholinergic anti-inflammatory pathway (CAP). nih.govfrontiersin.org The CAP is a neuro-immune regulatory mechanism where acetylcholine (ACh), the principal neurotransmitter of the vagus nerve, inhibits the production of pro-inflammatory cytokines from immune cells, particularly macrophages. nih.govfrontiersin.org

This compound is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. nih.govfrontiersin.org It is proposed that by blocking mAChRs, this compound causes a "rerouting" of endogenous ACh, making more of the neurotransmitter available to bind to the α7 nicotinic acetylcholine receptor (α7nAChR). researchgate.netnih.govfrontiersin.org The α7nAChR is the key receptor that mediates the anti-inflammatory effects of the CAP. nih.govfrontiersin.org

Upon activation by ACh, the α7nAChR on macrophages initiates intracellular signaling cascades, including the regulation of the NF-κB and JAK2/STAT3 pathways, which ultimately inhibit the synthesis and release of pro-inflammatory cytokines like TNF-α. nih.govmdpi.com This proposed mechanism is supported by findings that the beneficial effects of this compound in models of endotoxic shock can be significantly counteracted by methyllycaconitine, a selective α7nAChR antagonist. nih.gov

Furthermore, the combination of this compound with neostigmine, an acetylcholinesterase inhibitor that increases the synaptic availability of ACh, has been shown to produce superior anti-inflammatory and anti-shock effects compared to either drug alone. researchgate.net This synergistic effect further validates the role of this compound in enhancing ACh signaling through the α7nAChR to activate the CAP. researchgate.net

Anisodamine Interactions with Biological Systems: Preclinical Investigations

In Vitro Pharmacological Investigations of Anisodamine (B1666042)

In vitro studies have been fundamental in characterizing the direct effects of this compound on isolated tissues and cells, providing insights into its cellular and molecular mechanisms independent of systemic physiological influences.

Isolated organ bath experiments are a classical pharmacological method used to study the effects of substances on tissue contractility. researchgate.net In this setup, a segment of tissue, such as the guinea pig ileum, is suspended in a temperature-controlled bath containing a physiological salt solution. silae.itnih.gov The tissue is attached to a force transducer to record contractions. silae.it This model is highly sensitive for evaluating anticholinergic (antimuscarinic) and antispasmodic properties. researchgate.netsilae.it

As a non-specific cholinergic antagonist, this compound is expected to inhibit smooth muscle contractions induced by cholinergic agonists like acetylcholine (B1216132). nih.gov In a typical experiment, the addition of acetylcholine to the organ bath would cause the ileal muscle to contract. The subsequent introduction of this compound would competitively block muscarinic receptors on the smooth muscle, leading to a reduction or inhibition of the acetylcholine-induced contraction. This antagonistic effect would be observed as a rightward shift in the dose-response curve of the agonist. silae.it

Table 1: Expected Effects of this compound in Isolated Ileal Muscle Studies

| Agonist | Expected Effect of this compound | Mechanism of Action |

|---|---|---|

| Acetylcholine | Inhibition of muscle contraction | Competitive antagonism at muscarinic receptors |

Functional assays using cultured cell lines have permitted a deeper investigation into the molecular pathways modulated by this compound.

Endothelial Cells: Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can inhibit the expression of tissue factor induced by lipopolysaccharide (LPS). nih.gov This effect is mediated, at least in part, by its ability to abolish the DNA binding activity of the transcription factor NF-κB. nih.gov By counteracting endothelial cell activation, this compound may play a role in preventing thrombosis in bacteremic shock. nih.gov In other models, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule 1 (ICAM-1), further alleviating inflammatory damage. nih.govmednexus.org It also protects against glycocalyx shedding in microvascular endothelial cells. researchgate.net

Pancreatic Acinar Cells: In a model of LPS-induced injury in rat pancreatic acinar cells, pretreatment with this compound attenuated apoptosis and suppressed the inflammatory response. nih.govtandfonline.com Mechanistically, this compound was found to inhibit the NLRP3 inflammasome and inactivate the NF-κB signaling pathway. nih.govtandfonline.com These findings suggest a potential therapeutic role for this compound in acute pancreatitis. nih.gov

Pulmonary Microvascular Endothelial Cells: Research has demonstrated that this compound has a protective effect on cultured bovine pulmonary endothelial cells against injury induced by oxygen-free radicals. This protection is linked to its membrane-stabilizing action. tjyybjb.ac.cn

β-cell lines: Currently, there is limited specific research available from the conducted searches detailing the direct functional effects of this compound on pancreatic β-cell lines.

Table 2: Summary of this compound's Effects in Cell Line-Based Assays

| Cell Line/Type | Inducing Agent | Key Findings with this compound | Proposed Mechanism |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Dose-dependently inhibited tissue factor (TF) activity and mRNA expression. nih.gov | Abolished LPS-induced NF-κB DNA binding activity. nih.gov |

| Rat Pancreatic Acinar Cells | Lipopolysaccharide (LPS) | Attenuated apoptosis, suppressed cell viability loss, and reduced the release of TNF-α, IL-1β, and IL-18. nih.govtandfonline.com | Suppressed NLRP3 inflammasome and inactivated the NF-κB signaling pathway. nih.govtandfonline.com |

Studies on primary cells, which are isolated directly from tissues, offer insights that are often more physiologically relevant than those from immortalized cell lines. In a hypoxic injury model using rat primary brain microvascular endothelial cells, this compound treatment significantly increased cell viability and proliferation while inhibiting apoptosis. ajol.info It also reduced the leakage of lactate (B86563) dehydrogenase (LDH) and matrix metalloproteinase-9 (MMP-9). The protective mechanism was found to be associated with the modulation of the PI3K/Akt signaling pathway. ajol.info

In Vivo Animal Model Efficacy Studies of this compound

Animal models have been crucial for evaluating the therapeutic efficacy of this compound in complex physiological and pathological states that mimic human diseases.

A primary therapeutic application proposed for this compound is in the treatment of circulatory shock, with a key mechanism being the improvement of microcirculation. nih.gov

Microcirculation Improvement: In a porcine model of cardiac arrest and resuscitation, this compound hydrobromide was shown to improve both sublingual and intestinal microcirculation. spandidos-publications.com This improvement in microcirculatory function was associated with better recovery of cardiac function. spandidos-publications.com

Hemorrhagic Shock: In a feline model of controlled hemorrhagic shock, this compound treatment resulted in a significantly higher mean arterial blood pressure (MABP) two hours after reinfusion compared to untreated animals. nih.gov The treatment also blunted the accumulation of plasma myocardial depressant factor (MDF) and reduced cathepsin D activity, suggesting a protective effect against shock-induced cellular damage. nih.gov Interestingly, this beneficial effect was not attributed to vasodilation of the splanchnic vasculature in this specific model. nih.gov

Burn Shock: this compound has been reported to restore bowel circulation in the context of burn shock, suggesting it may be a valuable adjunct to resuscitation regimens to mitigate splanchnic vasoconstriction. tandfonline.com

Table 3: Efficacy of this compound in Animal Models of Circulatory Dysfunction

| Model | Animal | Key Findings with this compound |

|---|---|---|

| Cardiac Arrest/Resuscitation | Pig | Improved intestinal and sublingual microcirculation; faster recovery of cardiac function. spandidos-publications.com |

| Hemorrhagic Shock | Cat | Significantly higher Mean Arterial Blood Pressure (MABP) post-reinfusion; significantly lower plasma Myocardial Depressant Factor (MDF) activity. nih.gov |

This compound has been extensively studied in various animal models of severe inflammatory conditions.

Septic Shock and Endotoxic Shock: The primary therapeutic use of this compound has been for septic shock. nih.gov Its beneficial effects are largely attributed to the improvement of blood flow in the microcirculation and potent anti-inflammatory actions. nih.govnih.gov In rat models of septic shock induced by LPS, this compound was shown to alleviate organ injury by suppressing proinflammatory cytokines and oxidative stress. researchgate.net

Acute Lung Injury (ALI): In a murine sepsis model induced by cecal ligation and puncture (CLP), this compound hydrobromide was found to alleviate pulmonary edema, bleeding, and inflammation, protecting against sepsis-induced ALI by suppressing pyroptosis. tandfonline.comnih.gov It down-regulated key components of the pyroptotic pathway, including NLRP3, Caspase-1, and GSDMD. tandfonline.comnih.gov Similarly, in a rat model of bleomycin-induced ALI, this compound reversed pathological changes and inhibited inflammatory responses and cell apoptosis. nih.govresearchgate.net It also attenuates LPS-induced ALI by promoting the M2 polarization of macrophages. doi.org

Acute Kidney Injury (AKI): this compound demonstrates significant protective effects in various AKI models. In a rat model of glycerol-induced rhabdomyolytic AKI, pretreatment with this compound ameliorated renal dysfunction by reducing oxidative stress, inflammation, and cell death. nih.gov It also significantly decreased the mortality rate compared to atropine (B194438). nih.gov In septic AKI models, this compound improved renal function markers (BUN and creatinine) and reduced levels of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org Furthermore, it protects against ischemia/reperfusion-induced renal injury through the activation of the ERK signaling pathway and its anti-apoptotic properties. ingentaconnect.com

Acute Pancreatitis: Animal models of acute pancreatitis can be induced by various methods, including hormone administration or bile salt infusion. nih.govfrontiersin.orgmdpi.com The in vitro findings showing this compound's protective effects on pancreatic acinar cells suggest its potential efficacy in these in vivo models by reducing inflammation and cell death. nih.govtandfonline.com

Toxic Bacillary Dysentery and Fulminant Epidemic Meningitis: Historically, clinical studies in humans reported that this compound significantly reduced the mortality rate of toxic bacillary dysentery and fulminant epidemic meningitis, highlighting its potent effects in severe systemic infections. nih.gov

Table 4: Efficacy of this compound in Animal Models of Inflammatory Conditions

| Condition | Model / Inducing Agent | Animal | Key Findings with this compound |

|---|---|---|---|

| Acute Lung Injury | Sepsis (Cecal Ligation Puncture) | Mouse | Alleviated pulmonary edema and inflammation; suppressed pyroptosis by downregulating NLRP3 and Caspase-1. tandfonline.comnih.gov |

| Acute Lung Injury | Bleomycin-induced | Rat | Reversed pathological lung changes; inhibited neutrophil infiltration and apoptosis. nih.govresearchgate.net |

| Acute Kidney Injury | Glycerol-induced Rhabdomyolysis | Rat | Ameliorated renal dysfunction; decreased oxidative stress (MDA levels) and inflammation (IL-6 levels). nih.gov |

| Acute Kidney Injury | Sepsis (LPS-induced) | Rat | Improved renal function markers (BUN, creatinine); reduced inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govfrontiersin.org |

Table of Compounds

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Atropine |

| Bleomycin |

| Caspase-1 |

| Cathepsin D |

| Creatinine (B1669602) |

| GSDMD (Gasdermin D) |

| Histamine |

| ICAM-1 (Intercellular Adhesion Molecule 1) |

| IL-18 (Interleukin-18) |

| IL-1β (Interleukin-1 beta) |

| IL-6 (Interleukin-6) |

| Lactate dehydrogenase (LDH) |

| Lipopolysaccharide (LPS) |

| Malondialdehyde (MDA) |

| Matrix metalloproteinase-9 (MMP-9) |

| Myocardial Depressant Factor (MDF) |

| NF-κB (Nuclear factor kappa B) |

| NLRP3 (NLR Family Pyrin Domain Containing 3) |

| Oxygen |

| Prostacyclin |

| Scopolamine (B1681570) |

| TNF-α (Tumor Necrosis Factor-alpha) |

| Tissue Factor (TF) |

| Urea (B33335) (Blood Urea Nitrogen - BUN) |

Neuropharmacological Animal Models (e.g., organophosphate poisoning)

This compound, a naturally occurring belladonna alkaloid, has been extensively studied in preclinical neuropharmacological models, particularly in the context of organophosphate (OP) poisoning. frontiersin.orgresearchgate.netfrontiersin.org As a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist, its pharmacological effects are similar to those of atropine and scopolamine, though it is considered less potent and less toxic. researchgate.netnih.gov

In animal models of OP poisoning, this compound demonstrates protective effects by counteracting cholinergic hyperexcitability. frontiersin.org It effectively reduces hallmark symptoms of muscarinic overstimulation such as salivation, lacrimation, and bronchoconstriction. frontiersin.org Studies in mice have shown that this compound can ameliorate the adverse effects of acetylcholinesterase inhibitors, such as rivastigmine (B141), including hypersalivation, hyperperistalsis, and muscle cramps, while supporting cognitive improvements. frontiersin.org This suggests a potential role for this compound in prophylactic treatment against nerve agent poisoning. frontiersin.org

Beyond its direct anticholinergic activity, research indicates that this compound's therapeutic benefits in OP poisoning may also stem from non-cholinergic mechanisms. frontiersin.org Preclinical evidence suggests it possesses antioxidant properties, which are relevant as oxidative stress is a component of OP-induced toxicity. frontiersin.orgresearchgate.net In animal models, it has been shown to alleviate mitochondrial oxidative injury in the myocardium. frontiersin.org Furthermore, this compound has been found to alleviate acute lung injury (ALI) induced by various causes in animal models, which is significant as pulmonary insufficiency is a major threat in OP poisoning. frontiersin.org

A comparative study in patients with OP poisoning indicated that the addition of this compound to treatment regimens could shorten the time to atropinization and reduce the length of hospital stays compared to treatment with atropine alone. frontiersin.orgnih.gov

Table 1: Effects of this compound in Preclinical Models of Organophosphate (OP) Poisoning

| Animal Model | Key Findings | Reference |

|---|---|---|

| Mouse | Counteracted muscarinic and neuromuscular nicotinic-mediated adverse effects of rivastigmine (e.g., hypersalivation, hyperperistalsis). | frontiersin.org |

| General Animal Models | Alleviated acute lung injury (ALI) from various causes. | frontiersin.org |

Experimental Models of Ischemia-Reperfusion Injury

Preclinical investigations have consistently demonstrated the protective effects of this compound in various animal models of ischemia-reperfusion (I/R) injury, affecting organs such as the heart, kidneys, and gut. nih.govnih.govacs.orgbiomat-trans.com The underlying mechanisms for this protection appear to be multifactorial, involving the inhibition of oxidative stress, inflammation, and apoptosis. nih.gov

In a rat model of myocardial I/R, this compound treatment was shown to attenuate the infarct size and decrease the serum levels of creatine (B1669601) kinase (CK) and lactate dehydrogenase (LDH), which are markers of cardiac damage. nih.gov Concurrently, it improved cardiac function by increasing left ventricular systolic pressure and other hemodynamic parameters. nih.gov The study revealed that this compound suppressed the I/R-induced increase in reactive oxygen species (ROS) generation, potentially by downregulating the protein expression of Nox4, a major source of ROS in the heart. nih.gov

Similarly, in rat models of renal I/R injury, this compound administration ameliorated kidney damage, as evidenced by improved renal histology and function. acs.orgbiomat-trans.com A key mechanism identified in these studies is the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. acs.orgbiomat-trans.com this compound was found to upregulate the phosphorylation of ERK1/2 and its downstream targets, leading to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved-caspase-3. acs.org

Studies on gut I/R in rats have also shown that local administration of this compound can augment mucosal blood flow and alleviate mucosal acidosis, thereby improving metabolism in mucosal cells. nih.gov

Table 2: Protective Effects of this compound in Ischemia-Reperfusion (I/R) Injury Models

| Organ System | Animal Model | Key Protective Mechanisms and Findings | Reference(s) |

|---|---|---|---|

| Cardiovascular | Rat Myocardial I/R | - Attenuated myocardial infarct size - Decreased serum CK and LDH - Improved left ventricular function - Suppressed oxidative stress (downregulated Nox4) - Inhibited myocardial cell apoptosis (downregulated caspase-3) | nih.gov |

| Renal | Rat Renal I/R | - Ameliorated renal histology and improved kidney function - Activated ERK signaling pathway - Upregulated anti-apoptotic Bcl-2 - Downregulated pro-apoptotic Bax and cleaved-caspase-3 | acs.orgbiomat-trans.com |

| Gastrointestinal | Rat Gut I/R | - Augmented mucosal blood flow - Alleviated mucosal acidosis - Improved mucosal cell metabolism | nih.gov |

Gastrointestinal Motility Modulation in Experimental Animal Models

As a cholinergic antagonist, one of the fundamental pharmacological effects of this compound is the reduction of gastrointestinal motility. frontiersin.org This action is a direct consequence of its blockade of muscarinic receptors on the smooth muscle of the gut, which are responsible for mediating the pro-motility effects of acetylcholine. Preclinical studies on the adverse effects of acetylcholinesterase inhibitors in mice have noted that this compound counteracts hyperperistalsis, providing functional evidence of its ability to diminish gastrointestinal movement. frontiersin.org While specific animal models designed solely to quantify the dose-dependent effects of this compound on transit time or contractile force are not extensively detailed in the provided sources, its use in treating conditions like gastrointestinal colic is predicated on this motility-reducing property. nih.gov

Cardiovascular System Responses in Animal Models (e.g., cardiac conduction, arrhythmia)

This compound exhibits several notable effects on the cardiovascular system in preclinical animal models. frontiersin.orgnih.gov Its properties include the depression of cardiac conduction and the ability to protect against arrhythmias induced by various agents. nih.gov

Experiments in dogs undergoing cardiopulmonary bypass (CPB) demonstrated the hypotensive activity of this compound. researchgate.net An intravenous injection of this compound before bypass caused a transient drop in arterial blood pressure, indicating a reduction in afterload. researchgate.net During bypass, a continuous infusion of this compound led to a significant fall in perfusion pressure. researchgate.net Post-bypass, beneficial effects were observed, including enhanced cardiac output and a lack of elevation in pulmonary arterial pressure, suggesting circulatory improvement and myocardial protection. researchgate.net Furthermore, this compound is noted to be a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating activity. nih.gov

Dose-Response Characterization in Preclinical Systems

The characterization of this compound's dose-response relationship has been explored in specific preclinical contexts. For instance, in isolated canine blood vessels, the effect of higher concentrations of this compound on alpha-adrenergic responses was examined. researchgate.net In this ex vivo model, this compound at concentrations of 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M caused a marked shift in the concentration-response curves of the femoral artery to the alpha-1 adrenergic agonists norepinephrine (B1679862) and phenylephrine. researchgate.net This indicates a dose-dependent antagonism of alpha-1 adrenergic receptors. researchgate.net However, the study noted that the antagonism did not follow a simple competitive model, suggesting a more complex interaction at higher concentrations. researchgate.net In contrast, this compound did not significantly affect the responses of the saphenous vein to an alpha-2 adrenergic agonist up to a concentration of 10⁻³ M. researchgate.net

Pharmacokinetic studies in rats have also been conducted using different doses and administration routes. For intravenous administration, low (4 mg/kg), medium (8 mg/kg), and high (16 mg/kg) doses were used to study the drug's profile in the body. For intragastric administration, doses of 12.5 mg/kg, 25 mg/kg, and 50 mg/kg were utilized. These studies are crucial for understanding how varying doses affect the concentration of the drug in the plasma over time, which is fundamental to interpreting dose-response relationships in vivo.

Target Engagement and Preclinical Biomarker Research

While the concept of target engagement is a more modern paradigm in drug development, preclinical research on this compound provides insights into its molecular targets and the biomarkers modulated by its activity.

Network pharmacology and multi-omics approaches have been used to predict the targets of this compound. One such study identified 484 potential gene targets, with Elastase, Neutrophil Expressed (ELANE) and C-C Motif Chemokine Ligand 5 (CCL5) emerging as core regulators in the context of sepsis. This suggests that this compound's therapeutic effects may be mediated through engagement with these protein targets.

In various preclinical models of disease, the efficacy of this compound has been correlated with changes in specific biomarkers. These biomarkers serve as indicators of the drug's pharmacological effect on pathological processes. For example, in models of kidney and lung injury, this compound treatment has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). frontiersin.org In models of renal injury, improvements in kidney function are tracked by biomarkers like serum creatinine (CRE) and blood urea nitrogen (BUN). frontiersin.org In the context of I/R injury, a reduction in enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH) serves as a biomarker for reduced tissue damage. nih.gov

These findings, while not explicitly defined as "target engagement" studies, demonstrate a clear link between this compound administration and the modulation of specific molecular and biochemical markers in preclinical systems, providing evidence of its biological activity and mechanisms of action.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Atropine |

| Bax |

| Bcl-2 |

| C-C Motif Chemokine Ligand 5 (CCL5) |

| Caspase-3 |

| Creatine kinase (CK) |

| Elastase, Neutrophil Expressed (ELANE) |

| Epinephrine |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Lactate dehydrogenase (LDH) |

| Norepinephrine |

| Phenylephrine |

| Rivastigmine |

| Scopolamine |

Anisodamine Biotransformation and Disposition: Preclinical Perspectives

Absorption and Distribution Profiles in Animal Models

The journey of anisodamine (B1666042) within an organism begins with its absorption and subsequent distribution to various tissues. Preclinical investigations have shed light on these initial pharmacokinetic phases.

Oral Absorption Characteristics

This compound hydrobromide tablets demonstrate rapid absorption into the bloodstream under physiological conditions in rats, with a time to maximum plasma concentration (Tmax) occurring within 0.5 hours. alfa-chemistry.com The half-life (T1/2) after both oral and intravenous administration in these conditions is approximately 3 hours, indicating linear pharmacokinetic characteristics. alfa-chemistry.com

However, oral absorption characteristics of this compound can be significantly altered in diseased states. In rats with septic acute lung injury, the absorption of this compound hydrobromide tablets is slowed. alfa-chemistry.com Generally, this compound is poorly absorbed in the gastrointestinal tract, rendering oral administration less effective compared to intravenous routes. researchgate.netiiab.me The "half absorption time" for orally administered this compound in rats has been determined to be 3.5 hours.

Table 1: this compound Oral Absorption Characteristics in Rats

| Condition | Tmax (h) | T1/2 (h) | Half Absorption Time (h) | Oral Absorption Efficiency |

| Physiological | 0.5 | ~3 | 3.5 | Rapid |

| Septic Acute Lung Injury | Slowed | Prolonged | N/A | Poor |

Tissue Distribution Studies in Animal Species

Studies on tissue distribution in rats following intravenous injection of this compound reveal a dynamic profile. Fifteen minutes post-injection, the highest concentrations of this compound are observed in the kidneys. However, kidney levels decrease rapidly, falling to approximately one-fifth of their initial value within 30 minutes. At this 30-minute interval, the highest drug concentrations shift to the pancreas, with moderate concentrations found in the lungs, heart, kidneys, spleen, and liver. Conversely, low concentrations are detected in the brain and plasma.

A comparative study with atropine (B194438) in rats showed that this compound concentrations were considerably higher in the pancreas, while atropine concentrations were higher in the kidneys, following equal intravenous doses. This compound exhibits poor penetration of the blood-brain barrier in rodents, resulting in weaker central nervous system (CNS) effects compared to atropine. wikipedia.org

Metabolic Pathways and Metabolite Characterization of this compound

The biotransformation of this compound involves a series of metabolic reactions, primarily categorized as Phase I pathways, leading to the formation of various metabolites.

Phase I Biotransformation Pathways

Phase I biotransformation reactions typically involve the introduction or unmasking of polar functional groups on a drug molecule, making it more water-soluble and amenable to excretion or further Phase II metabolism. Common Phase I reactions include oxidation, reduction, and hydrolysis. For nitrogen-containing compounds like this compound, specific oxidative reactions such as N-demethylation and N-oxidation are prevalent. Hydrolysis reactions, particularly ester hydrolysis, also play a significant role. Dehydration is another pathway identified in this compound metabolism.

Identification of Key Metabolites

Research has identified several key metabolites of this compound in various biological matrices from animal models.

Table 2: this compound Metabolites Identified in Rat Biological Samples

| Metabolite | Detected In | Formation Pathway (Implied/Known) |

| Apothis compound | Rat feces, Homogenized liver incubation mixture, Rat intestinal flora incubation mixture | Hydrolysis of ester bond |

| 6β-hydroxytropine | Rat plasma, Rat feces, Rat intestinal flora incubation mixture | Hydrolysis of ester bond |

| Tropic acid | Rat plasma, Rat feces, Rat intestinal flora incubation mixture | Hydrolysis of ester bond |

| N-demethyl-6β-hydroxytropine | Rat plasma, Rat feces (as nor-6β-hydroxytropine) | N-demethylation |

| Hydroxythis compound | Rat plasma, Rat feces | Hydroxylation |

| This compound N-oxide | Rat plasma | N-oxidation |

| Dehydrated this compound | Rat plasma, Rat intestinal flora incubation mixture | Dehydration |

| Northis compound | Rat feces | N-demethylation |

| Aponorthis compound | Rat feces | N-demethylation, dehydration |

In rat plasma, the parent drug and six metabolites have been identified: N-demethyl-6β-hydroxytropine, 6β-hydroxytropine, tropic acid, dehydrated this compound, hydroxythis compound, and this compound N-oxide. In rat feces, seven metabolites were found, including 6β-hydroxytropine, nor-6β-hydroxytropine (likely N-demethyl-6β-hydroxytropine), aponorthis compound, apothis compound, northis compound, hydroxythis compound, and tropic acid. In vitro studies using homogenized liver incubation mixtures detected only apothis compound.

Role of Intestinal Flora in this compound Metabolism

The intestinal flora plays a significant role in the metabolism of this compound. Rat intestinal flora has been shown to catalyze the hydrolysis of an ester bond in this compound, leading to the formation of apothis compound, 6β-hydroxytropine, and tropic acid. This highlights the essential contribution of gut bacteria to the biotransformation of herbal drug constituents.

Excretion Routes in Preclinical Species

The elimination of this compound in preclinical species primarily occurs via renal excretion. Studies in rats have shown that following intravenous administration, this compound is rapidly eliminated from the body, with a reported half-life of approximately 40 minutes, suggesting swift excretion or metabolism, or both mednexus.org.

Distribution studies in rats indicated that 15 minutes post-intravenous injection, the highest concentrations of this compound were found in the kidneys. However, these kidney levels rapidly declined, with only about one-fifth of the initial value remaining after 30 minutes. At this 30-minute mark, the highest drug concentrations were observed in the pancreas, with moderate levels in the lungs, heart, kidneys, spleen, and liver, and lower concentrations in the brain and plasma mednexus.org.

Comparative studies in rats demonstrated that the 24-hour urinary excretion of unchanged this compound after an intravenous dose was 38.8% of the administered dose. This was notably higher than the 17.4% urinary excretion observed for atropine under similar conditions mednexus.org. In a separate comparative pharmacokinetic study involving various anticholinergics in rats, the urinary excretion rate for this compound was reported as 54.86% after intravenous administration nih.gov. For intramuscular administration in sick children and healthy subjects, the 24-hour urinary excretion ranged from 31.6% to 48.2% mednexus.org.

Stereoselective Pharmacokinetics of this compound Enantiomers

This compound exists as a racemic mixture, and its pharmacokinetic behavior can exhibit stereoselectivity, meaning the different enantiomers may be handled differently by the body. Research in preclinical models, particularly rabbits, has shed light on the disposition and pharmacokinetic profiles of this compound enantiomers.

Enantiomeric Disposition and Pharmacokinetic Profiles

Studies investigating the pharmacokinetics of this compound enantiomers in rabbit plasma following both oral and intravenous administration of racemic this compound have revealed that the disposition can be either non-stereoselective or stereoselective, varying among individual rabbits nih.govcddyyy.comcnjournals.comresearchgate.net.

For rabbits exhibiting non-stereoselective disposition, similar pharmacokinetic characteristics were observed between specific pairs of enantiomers: (6S, 2'S)- and (6R, 2'R)-anisodamine, or (6S, 2'R)- and (6R, 2'S)-anisodamine nih.govcnjournals.comresearchgate.net. In contrast, for rabbits demonstrating stereoselective disposition, (6S, 2'S)- and (6R, 2'S)-anisodamine were often found to be below the established limit of detection (LOD), while the two remaining enantiomers still presented similar pharmacokinetic profiles nih.govcnjournals.comresearchgate.net.

Detailed pharmacokinetic parameters for this compound enantiomers in rabbits have been reported. For rabbits with non-stereoselective disposition, the half-life (t1/2) was approximately 46–49 minutes after intravenous (IV) administration and 66–70 minutes after gavage. The clearance rate (Cl) was around 33 mL/(min·kg), and the apparent volume of distribution (Vd) was 1.8 L/kg cddyyy.com. In rabbits with stereoselective disposition, where two enantiomers were below LOD, the remaining two enantiomers had t1/2 values of 40–43 minutes (IV) and 98–102 minutes (gavage), a Cl of 42 mL/(min·kg), and an apparent Vd of 2.3–2.4 L/kg cddyyy.com.

The characterization of individual this compound enantiomers' pharmacokinetics was achieved using a capillary electrophoresis (CE) assay, which was the sole method available for enantiomeric separation of this compound at the time of these studies nih.govcnjournals.comresearchgate.net.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rabbits

| Parameter | Non-Stereoselective Disposition (IV) | Non-Stereoselective Disposition (Gavage) | Stereoselective Disposition (IV) | Stereoselective Disposition (Gavage) |

| t1/2 (min) | 46–49 cddyyy.com | 66–70 cddyyy.com | 40–43 cddyyy.com | 98–102 cddyyy.com |

| Clearance (Cl) (mL/(min·kg)) | 33 cddyyy.com | - | 42 cddyyy.com | - |

| Apparent Vd (L/kg) | 1.8 cddyyy.com | - | 2.3–2.4 cddyyy.com | - |

Underlying Mechanisms of Stereoselective Disposition

Despite the observed stereoselective disposition in some rabbits, the precise underlying mechanisms responsible for the stereoselective disposition of (6S, 2'S)- and (6R, 2'S)-anisodamine require further investigation nih.govcnjournals.comresearchgate.net.

Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Anisodamine

Biosynthetic Pathways and Precursors in Natural Sources

Anisodamine (B1666042) is a biogenic alkaloid primarily extracted and isolated from plants belonging to the Solanaceae family, notably Anisodus tanguticus (Maxim.) Pascher and Scopolia tangutica cddyyy.comresearchgate.netnih.gov. It is found in significant concentrations in the roots of Anisodus tanguticus cddyyy.com.

The biosynthesis of tropane (B1204802) alkaloids, including this compound, commences with the amino acids ornithine and arginine, which serve as key precursor compounds cddyyy.comresearchgate.netnih.gov. These precursors undergo enzymatic catalysis to form putrescine, which then proceeds through a series of biochemical reactions to yield this compound cddyyy.comresearchgate.netnih.gov. The tropane nucleus itself is a dicyclic structure formed by the condensation of a pyrrolidine (B122466) precursor (derived from ornithine) with three carbon atoms originating from acetate (B1210297) uomustansiriyah.edu.iq. Subsequent methylation, often via transmethylation from methionine, completes the tropine (B42219) nucleus uomustansiriyah.edu.iq.

A crucial enzyme in the later stages of this pathway is hyoscyamine (B1674123) 6β-hydroxylase (H6H). H6H catalyzes the 6β-hydroxylation of hyoscyamine, leading to the formation of this compound frontiersin.orgthieme-connect.comconicet.gov.ar. This enzyme is considered the final enzyme in the tropane alkaloid biosynthetic pathway thieme-connect.com. Furthermore, the overexpression of ornithine decarboxylase (ODC), an enzyme located early in the pathway, has been shown to increase putrescine levels, thereby enhancing the metabolic flux and significantly boosting the production of hyoscyamine and this compound frontiersin.org. This compound itself acts as a key intermediate in the broader biosynthesis of other important tropane alkaloids like hyoscyamine and scopolamine (B1681570) researchgate.net.

Design and Synthesis of this compound Derivatives and Analogues

The structural complexity of this compound, featuring a tropane ring, an ester linkage, and multiple hydroxyl groups, provides numerous sites for chemical modification. These modifications are often undertaken to explore structure-activity relationships, aiming to modulate pharmacological properties or improve specific therapeutic effects.

Tropane Ring System Modifications

The bicyclic tropane ring system is the core scaffold of this compound sc.edu. A notable natural modification related to the this compound structure is observed in anisodine (B1665107), a structurally similar compound. Instead of the 6-hydroxyl group present in this compound, anisodine features an epoxy group positioned between the C6 and C7 carbons of the tropane ring rsc.org. The asymmetric total synthesis of (-)-anisodine, starting from 6-beta-acetyltropine and employing Sharpless asymmetric dihydroxylation, demonstrates the synthetic accessibility of modifications within this region of the tropane ring researchgate.netwikipedia.orgnih.gov. The presence of the 6-hydroxyl group in this compound is a key distinguishing feature from other tropane alkaloids like atropine (B194438) and scopolamine, and this group influences its ability to cross the blood-brain barrier sc.edu.

Modifications at the Ester Linkage

This compound is an ester formed between 6β-hydroxytropine and tropic acid (3-hydroxy-2-phenylpropanoic acid) rsc.org. The ester linkage is a susceptible site for chemical manipulation. For instance, the hydrolysis of this ester bond can lead to the formation of apothis compound, 6β-hydroxytropine, and tropic acid researchgate.net.

Research has focused on modifying the tropic acid moiety (the acyl part of the ester) to synthesize novel derivatives. For example, a series of α-substituted arylacetates derivatives have been synthesized using the active unit of this compound as a template researchgate.netnih.gov. These derivatives have shown promising biological activities, such as α-glucosidase inhibitory effects and antitumor activities. Specific examples include compound 9 (a Schiff base form) and compound 22 (an ester form), which exhibited significant inhibition against α-glucosidase with IC50 values of 46.81 µM and 83.76 µM, respectively nih.gov.

Table 1: Examples of this compound Ester Linkage Modifications and Activities

| Derivative Type | Modification at Ester Linkage | Reported Activity | IC50 Value (µM) [Ref.] |

| α-substituted arylacetates (9) | Schiff base form, modification of tropic acid moiety | α-Glucosidase inhibition, Antitumor activity | 46.81 nih.gov |

| α-substituted arylacetates (22) | Ester form, modification of tropic acid moiety | α-Glucosidase inhibition | 83.76 nih.gov |

| Anisodine | C3 acyl moiety contains an additional 2'-hydroxyl group | Muscarinic acetylcholine (B1216132) receptor antagonist, α1-adrenergic receptor antagonist wikipedia.org | N/A |

N-Substitution and Quaternization of the Nitrogen Atom

The tertiary amine nitrogen within the tropane ring of this compound provides a site for N-substitution and quaternization reactions sc.edu. Quaternization, the formation of a quaternary ammonium (B1175870) salt, is a common modification for nitrogen-containing compounds and typically enhances water solubility nih.govencyclopedia.pub. While direct examples of quaternized this compound derivatives with detailed structure-activity data are not extensively detailed in the provided sources, the concept is well-established for tropane alkaloids. For instance, the synthesis of anisodine noted the potential use of its quaternary ammonium salts as anticholinergic bronchodilators bjmu.edu.cn. This compound N-oxide has also been identified as a metabolite, indicating that N-oxidation is a possible modification of the nitrogen atom researchgate.net. Furthermore, N-demethyl-6β-hydroxytropine is reported as a metabolite, suggesting that N-demethylation, another type of N-substitution, can occur researchgate.net. Tropane quaternary ammonium salts are recognized as a class of synthetic derivatives in the pharmaceutical industry psu.edu.

Acetylation of Hydroxyl Groups

This compound possesses multiple hydroxyl groups, including one at the 6-position of the tropane ring and another on the tropic acid moiety sc.edursc.org. Acetylation is a chemical reaction that involves replacing a hydrogen atom of an alcohol (hydroxyl) group with an acetyl group (CH3C=O), resulting in the formation of an ester byjus.comspectroscopyeurope.comnih.gov. Acetic anhydride (B1165640) is a commonly employed acetylating agent for this purpose byjus.comspectroscopyeurope.com. While specific detailed research findings on the acetylation of this compound's hydroxyl groups and their direct impact on its activity were not found within the provided search results, acetylation is a general and widely used method in medicinal chemistry to modify the polarity and pharmacokinetic properties of compounds containing hydroxyl functionalities nih.govmdpi.com. This modification can influence a compound's absorption, distribution, metabolism, and excretion, potentially altering its biological activity and selectivity.

Structure-Activity Relationship (SAR) Analyses of this compound Analogues

The biological activity of this compound is intrinsically linked to its unique chemical architecture. Understanding the modifications to its core tropane structure and their impact on activity is crucial for rational drug design.

Correlation of Structural Features with Anticholinergic Activity

This compound's chemical structure is defined as 6β-hydroxy-1αH,5αH-tropan-3α-ol tropate. Its tropane ring features a hydroxyl group at the C6 position of the pyrrolidine ring and a hydroxyl group at the C3 position of the piperidine (B6355638) ring, which is esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid). mpg.de

General structure-activity relationship principles for anticholinergic drugs highlight several key features:

Substituents on the α-carbon of the ester group (R1): A hydrogen atom, hydroxyl group, hydroxymethyl group, or carboxamide group can contribute to optimum activity. This compound possesses a hydroxymethyl group from its tropic acid moiety. medchemexpress.com

R2 and R3 groups: These should ideally be carbocyclic (e.g., phenyl, cyclohexyl, cyclopentyl) or heterocyclic rings for maximum antagonist activity. This compound features a phenyl group within its tropic acid side chain. medchemexpress.com

Ester group: While not strictly essential for antagonist activity, compounds containing an ester group generally exhibit maximum cholinergic activity. This compound retains this ester linkage. medchemexpress.com

Connecting bridge: The optimal chain length for the connecting bridge is typically 2-4 carbons, with a 2-carbon chain often leading to maximum anticholinergic activity. medchemexpress.com

Amino group substitution: Quaternary amino groups are known to confer antagonist properties. Tertiary amines, like the N-methyl group in this compound's tropane ring, can also exhibit anticholinergic activity upon protonation (ionization). medchemexpress.com The N-methyl group, particularly in its axial conformation, is considered a significant pharmacophore for tropane alkaloids. guidetopharmacology.org